molecular formula C11H12N2O B13550641 (R)-2-Amino-2-(quinolin-4-yl)ethan-1-ol

(R)-2-Amino-2-(quinolin-4-yl)ethan-1-ol

Cat. No.: B13550641
M. Wt: 188.23 g/mol
InChI Key: HPWXTBTUEOHWIY-JTQLQIEISA-N
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Description

(2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol is a chiral compound with a quinoline moiety attached to an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with appropriate amino alcohols. One common method is the reduction of quinoline N-oxides followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the process is usually carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are preferred for their efficiency and ability to produce high yields with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for further investigation in drug development .

Medicine

Medically, (2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol is being explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-(quinolin-4-yl)ethan-1-ol: Lacks the amino group, making it less versatile in chemical reactions.

    4-hydroxyquinoline: Has a hydroxyl group instead of an amino alcohol, leading to different reactivity and applications.

    Quinoline-2-carboxylic acid:

Uniqueness

(2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol is unique due to its chiral center and the presence of both an amino and alcohol group. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(2R)-2-amino-2-quinolin-4-ylethanol

InChI

InChI=1S/C11H12N2O/c12-10(7-14)8-5-6-13-11-4-2-1-3-9(8)11/h1-6,10,14H,7,12H2/t10-/m0/s1

InChI Key

HPWXTBTUEOHWIY-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)[C@H](CO)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(CO)N

Origin of Product

United States

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